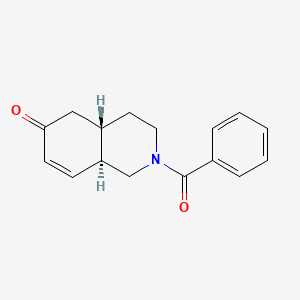
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is a chiral compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is known for its unique structural features, which include a benzoyl group attached to a hexahydroisoquinolinone core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoyl chloride with a hexahydroisoquinoline derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinolinones .
科学研究应用
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, modulating their activity. The hexahydroisoquinolinone core may also play a role in binding to biological macromolecules, influencing cellular processes .
相似化合物的比较
Similar Compounds
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: A compound with a similar hexahydroisoquinoline core but different substituents.
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: Compounds with a hexahydrochromene skeleton and varying aromatic moieties.
Uniqueness
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is unique due to its specific stereochemistry and the presence of a benzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
生物活性
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₆H₁₉N O₂
- Molecular Weight : 257.33 g/mol
- CAS Number : 52390-26-8
- Density : 1.154 g/cm³
- Boiling Point : 433.05 °C
- Refractive Index : 1.567
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits notable antioxidant properties that help in mitigating oxidative stress in cells.
- Antimicrobial Effects : Research indicates that it possesses antimicrobial activity against various bacterial and fungal strains.
- Neuroprotective Properties : Its structural features suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Antimicrobial Activity
A study demonstrated the efficacy of this compound against multiple pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate its potential as an antimicrobial agent in clinical settings .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .
Antioxidant Capacity
The antioxidant activity was evaluated using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical activity:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
This suggests strong potential for use in formulations aimed at reducing oxidative damage .
Case Study 1: Antimicrobial Formulation Development
In a recent study focusing on developing new antimicrobial agents for agricultural use, this compound was tested against plant pathogens. The results indicated effective control over pathogens responsible for significant crop losses .
Case Study 2: Neuroprotective Drug Discovery
Researchers investigating neurodegenerative diseases have identified this compound as a promising lead for drug development. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells positions it as a candidate for further development .
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14+/m0/s1 |
InChI 键 |
KIGUODXTRRRCCD-UONOGXRCSA-N |
手性 SMILES |
C1CN(C[C@@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















